

Quantitative Analysis of Cefotaxime Sodium Using High-Performance Liquid Chromatography (HPLC)

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Compound of Interest

Compound Name: CEFOTAXIME SODIUM

Cat. No.: B8730940

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Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cefotaxime Sodium is a third-generation cephalosporin antibiotic widely used to treat a variety of bacterial infections. Accurate and precise quantification of **Cefotaxime Sodium** in pharmaceutical formulations and biological samples is crucial for quality control, pharmacokinetic studies, and clinical monitoring. This document provides a detailed application note and protocol for the quantitative analysis of **Cefotaxime Sodium** using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The described methods are based on established and validated procedures, ensuring reliability and reproducibility of results.

Principle of the Method

The analytical method is based on RP-HPLC, a chromatographic technique that separates components of a mixture based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase. **Cefotaxime Sodium** is separated from potential impurities and matrix components on a C8 or C18 analytical column. The quantification is achieved by

detecting the analyte using a UV detector at a specific wavelength, where the response is proportional to the concentration of the drug.

Experimental Protocols

Materials and Reagents

- **Cefotaxime Sodium** reference standard
- HPLC grade Acetonitrile
- HPLC grade Methanol
- Ammonium Acetate (analytical grade)
- Potassium Dihydrogen Phosphate (analytical grade)
- Orthophosphoric Acid (analytical grade)
- Glacial Acetic Acid (analytical grade)
- Perchloric Acid (analytical grade)
- Disodium Hydrogen Orthophosphate (analytical grade)
- HPLC grade water
- 0.45 µm membrane filters

Instrumentation

A standard HPLC system equipped with:

- Isocratic or Gradient Pump
- Autosampler
- Column Oven
- UV-Vis Detector

Chromatographic Conditions

Several validated methods are available for the analysis of **Cefotaxime Sodium**. The selection of a specific method may depend on the sample matrix and available resources. The following tables summarize the key parameters of three distinct, validated HPLC methods.

Table 1: HPLC Method Parameters

Parameter	Method 1	Method 2	Method 3
Column	SS Wakosil II- C8 (250 mm x 4.6 mm, 5 µm)[1][2][3]	Agilent (Zorbax) C18 (250 mm x 4.6 mm, 5.0 µm)[4]	Venusil XBP C8 (250 mm x 4.6 mm, 5 µm) [5][6]
Mobile Phase	Ammonium Acetate Buffer (pH 6.8) : Acetonitrile (85:15 v/v) [1][2][3]	Phosphate Buffer (pH 7.4) : Methanol (70:30 v/v)[4]	Ammonium Acetate (pH 6.1) : Acetonitrile (85:15 v/v)[5][6]
Flow Rate	0.8 mL/min[1][2][3]	1.2 mL/min[4]	0.8 mL/min[5][6]
Detection Wavelength	252 nm[1][2][3]	234 nm[4]	235 nm[5][6]
Injection Volume	20 µL	20 µL[4]	20 µL[5][6]
Column Temperature	Ambient	25°C[4]	Ambient
Retention Time	~5.47 min[2]	~6.25 min[4]	Not Specified

Preparation of Solutions

3.4.1. Mobile Phase Preparation

- Method 1: Prepare an ammonium acetate buffer by dissolving an appropriate amount of ammonium acetate in HPLC grade water and adjusting the pH to 6.8 with glacial acetic acid. Mix with acetonitrile in the specified ratio.
- Method 2: Prepare a phosphate buffer by dissolving an appropriate amount of potassium dihydrogen phosphate in HPLC grade water and adjusting the pH to 7.4 with orthophosphoric acid. Mix with methanol in the specified ratio.

- Method 3: Prepare an ammonium acetate buffer and adjust the pH to 6.1 with glacial acetic acid. Mix with acetonitrile in the specified ratio.[5][6]

Before use, filter the mobile phase through a 0.45 µm membrane filter and degas.

3.4.2. Standard Stock Solution Preparation

Accurately weigh about 10 mg of **Cefotaxime Sodium** reference standard and dissolve it in a 10 mL volumetric flask with the mobile phase to obtain a stock solution of 1 mg/mL.

3.4.3. Working Standard Solutions

Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the desired linear range (e.g., 10-70 µg/mL for Method 1).[1][2][3]

Sample Preparation

3.5.1. Pharmaceutical Formulations (e.g., Injections)

Accurately weigh the contents of the **Cefotaxime Sodium** injection and dissolve it in a suitable volume of the mobile phase to obtain a stock solution. Further dilute this solution with the mobile phase to a concentration that falls within the calibration curve range. Filter the final solution through a 0.45 µm syringe filter before injection.

3.5.2. Biological Samples (Plasma/Serum) - Protein Precipitation

- To 200 µL of plasma or serum sample, add 400 µL of a precipitating agent (e.g., acetonitrile or methanol).
- Vortex the mixture for 1-2 minutes to ensure complete protein precipitation.
- Centrifuge the sample at high speed (e.g., 10,000 rpm) for 10 minutes.
- Carefully collect the supernatant and inject it into the HPLC system.

3.5.3. Biological Samples (Plasma/Serum) - Solid-Phase Extraction (SPE)

- Condition a C18 SPE cartridge with methanol followed by water.
- Mix 200 µL of serum with a buffer (e.g., 0.01 M sodium acetate, pH 5.8) and load the mixture onto the conditioned cartridge.[4]
- Wash the cartridge with the buffer to remove interferences.[4]
- Elute the **Cefotaxime Sodium** with a suitable solvent (e.g., methanol-acetate buffer mixture).[4]
- Inject the eluate into the HPLC system.

3.5.4. Biological Samples (Urine) - Online SPE

For a more automated approach, an online SPE method can be employed using a weak anion exchange monolithic column to trap **Cefotaxime Sodium** from urine samples before chromatographic separation.[7]

Method Validation Data

The following tables summarize the validation parameters for the referenced HPLC methods, demonstrating their suitability for the quantitative analysis of **Cefotaxime Sodium**.

Table 2: Linearity and Range

Method	Linearity Range	Correlation Coefficient (r ²)
Method 1	10 - 70 µg/mL[1][2][3]	0.9976[2]
Method 2	Not Specified	0.999[4]
Method 3	Not Specified	Not Specified
Alternative Method	0.01 - 0.07 µg/mL[8]	0.9995[8]

Table 3: Accuracy (% Recovery)

Method	Concentration Level	Mean Recovery (%)
Method 1	Multiple Levels	97 - 102% [1] [2] [3]
Method 2	Not Specified	High Recovery [4]
Alternative Method	Three Levels	99.30%

Table 4: Precision (% RSD)

Method	Type	% RSD
Method 1	Intraday & Interday	< 2% [1]
Method 2	Within-day & Day-to-day	< 3.0% & < 4.1% respectively [4]
Alternative Method	Repeatability & Intermediate Precision	0.38% & 0.85% respectively

Table 5: Limits of Detection (LOD) and Quantitation (LOQ)

Method	LOD	LOQ
Method 1	0.3 µg/mL [1] [2] [3]	0.6 µg/mL [1] [2] [3]
Method 2	0.100 µg/mL [4]	0.314 µg/mL [4]
Alternative Method	1.8 ng/mL [8]	5.8 ng/mL [8]

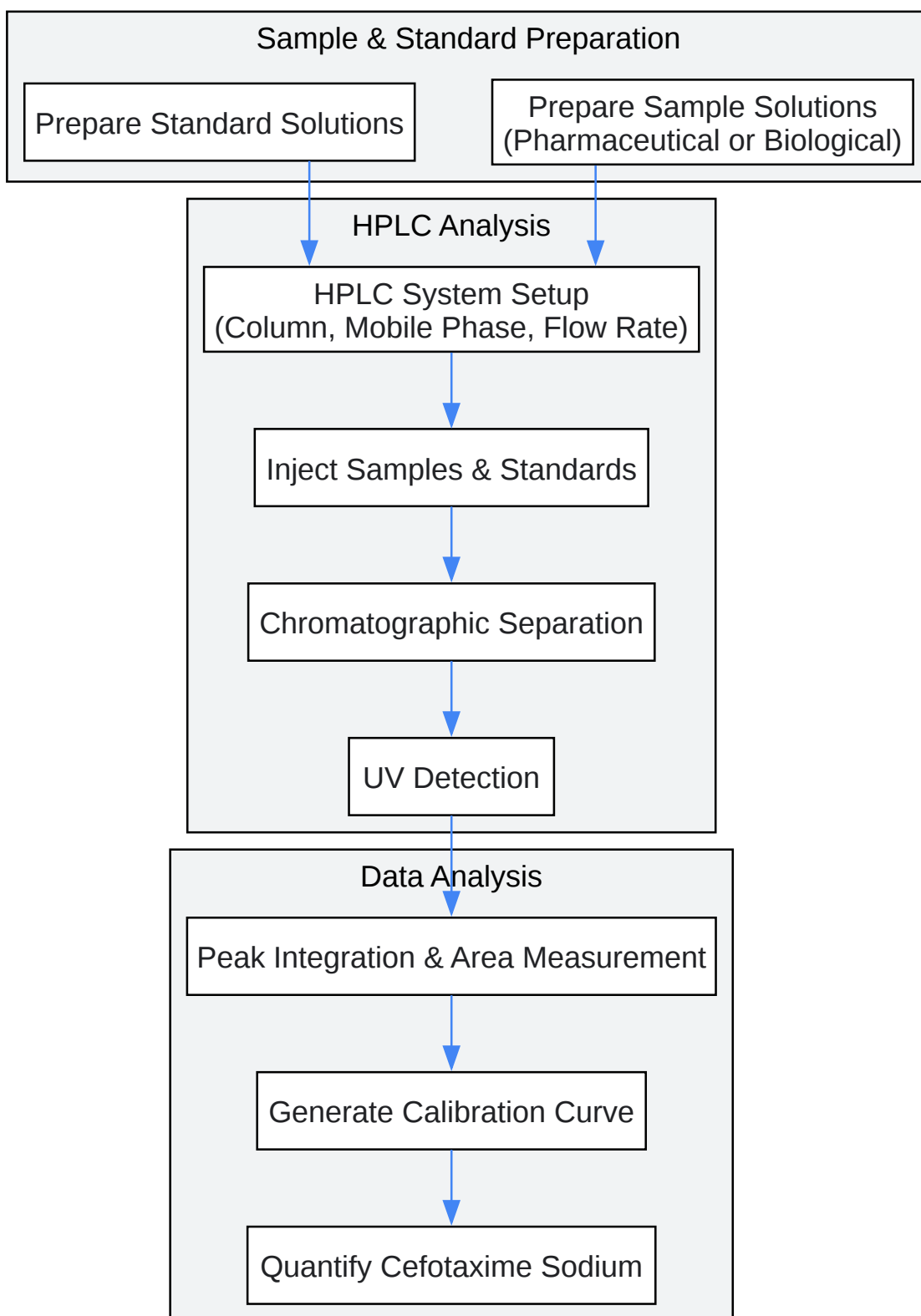
System Suitability

Before starting the analysis, the suitability of the HPLC system should be verified. The system suitability parameters should be within the acceptance criteria.

Table 6: System Suitability Parameters

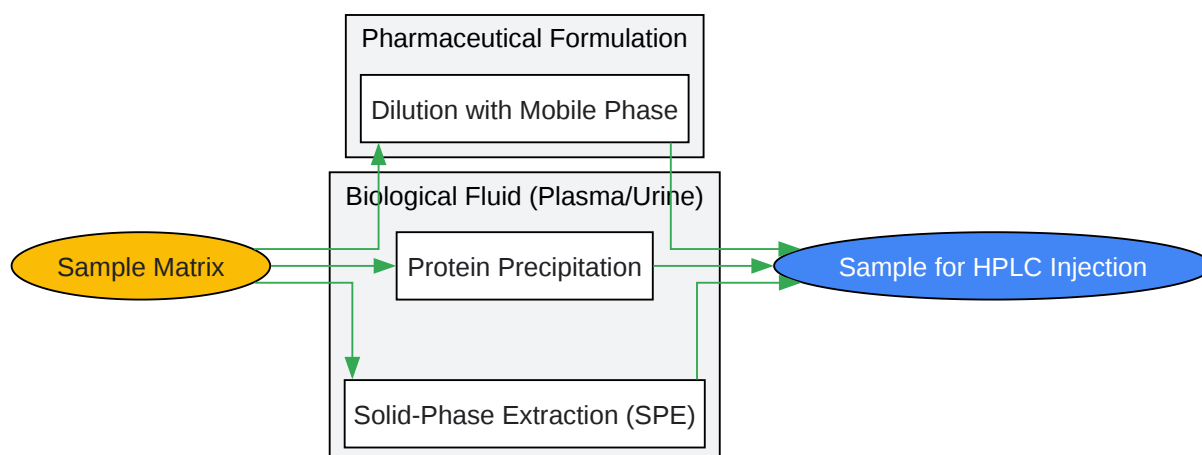
Parameter	Typical Acceptance Criteria
Tailing Factor (T)	$T \leq 2$
Theoretical Plates (N)	$N > 2000$
Relative Standard Deviation (%RSD) of replicate injections	$< 2\%$

Visualizations



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Caption: Overall workflow for the quantitative analysis of **Cefotaxime Sodium** by HPLC.



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Caption: Comparison of sample preparation methods for different matrices.

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References

- 1. researchgate.net [researchgate.net]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. repository.ukim.mk [repository.ukim.mk]
- 4. [Determination of cefotaxime in human serum by high performance liquid chromatography (HPLC)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. inha.elsevierpure.com [inha.elsevierpure.com]

- 8. rfpppl.co.in [rfpppl.co.in]
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